![molecular formula C14H12ClF3N2 B2842422 4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}aniline CAS No. 339012-85-0](/img/structure/B2842422.png)

4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

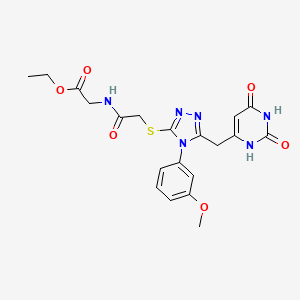

“4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}aniline” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . It contains a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include “this compound”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring, a trifluoromethyl group, and an aniline group . The presence of these groups contributes to the unique properties of this compound.科学的研究の応用

Molecular Interactions and Solvent Effects

Research into the enthalpies of interaction between nitrogen base solutes, including aniline derivatives, and organic solvents provides insight into the solvent effects and molecular interactions. The study by Stephenson and Fuchs (1985) focused on the heats of solution of aniline and related compounds in various solvents to evaluate their polar interactions, which is crucial for understanding solvent effects in reactions involving similar compounds (Stephenson & Fuchs, 1985).

Crystal Structure Analysis

The structural analysis of compounds similar to the query molecule has been conducted to understand their molecular frameworks better. For instance, the study on isomeric chloro-aniline derivatives by Su et al. (2013) reveals how chlorine substitution affects the crystal packing and hydrogen bonding patterns, offering insights into designing compounds with desired physical properties (Su et al., 2013).

Supramolecular Synthesis

Research on crystal engineering using anilic acids and dipyridyl compounds by Zaman, Tomura, and Yamashita (2001) explores the formation of complex structures through hydrogen bonding and stacking arrangements. This work highlights the potential of pyridine and aniline derivatives in constructing supramolecular architectures, which could be relevant for materials science applications (Zaman, Tomura, & Yamashita, 2001).

Luminescent and Magnetic Properties

The study on radical cation salts containing pyridine derivatives by Pointillart et al. (2009) discusses the synthesis, crystal structure, and photoluminescent and magnetic properties of these compounds. Such research indicates the potential of pyridine and aniline derivatives in creating functional materials for electronic and photonic applications (Pointillart et al., 2009).

Corrosion Inhibition

Exploring the corrosion inhibition performance of pyridine derivatives on metals, Xu et al. (2015) provide valuable insights into the protective properties of such compounds against corrosion. This research is particularly relevant for applications in materials protection and coating technologies (Xu et al., 2015).

特性

IUPAC Name |

4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF3N2/c15-12-7-10(14(16,17)18)8-20-13(12)6-3-9-1-4-11(19)5-2-9/h1-2,4-5,7-8H,3,6,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDJDSORPYSFGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=C(C=C(C=N2)C(F)(F)F)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2842342.png)

![7-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842343.png)

![1-(3,4-difluorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2842346.png)

![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide](/img/structure/B2842350.png)

![N-(1-cyanocyclohexyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B2842351.png)

![3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid](/img/structure/B2842352.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2842354.png)

![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842359.png)